Cas no 2138046-02-1 (6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol)
![6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol structure](https://www.kuujia.com/scimg/cas/2138046-02-1x500.png)
6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1161759
- 6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol
- 2138046-02-1
- 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol
-
- Inchi: 1S/C15H25F2NO/c16-14(17)11-4-8-18(10-11)13-9-12(19)3-7-15(13)5-1-2-6-15/h11-14,19H,1-10H2
- InChI Key: KFLZVQUHQHZBCI-UHFFFAOYSA-N
- SMILES: FC(C1CCN(C1)C1CC(CCC21CCCC2)O)F
Computed Properties
- Exact Mass: 273.19042075g/mol
- Monoisotopic Mass: 273.19042075g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.5Ų
6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161759-0.05g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 0.05g |
$1296.0 | 2023-06-08 | ||
Enamine | EN300-1161759-2.5g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 2.5g |
$3025.0 | 2023-06-08 | ||
Enamine | EN300-1161759-0.25g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 0.25g |
$1420.0 | 2023-06-08 | ||
Enamine | EN300-1161759-10.0g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 10g |
$6635.0 | 2023-06-08 | ||
Enamine | EN300-1161759-0.1g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 0.1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1161759-1.0g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 1g |
$1543.0 | 2023-06-08 | ||
Enamine | EN300-1161759-0.5g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 0.5g |
$1482.0 | 2023-06-08 | ||
Enamine | EN300-1161759-5.0g |
6-[3-(difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol |
2138046-02-1 | 5g |
$4475.0 | 2023-06-08 |
6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol Related Literature
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
Additional information on 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol
Introduction to 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol (CAS No. 2138046-02-1)
6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol (CAS No. 2138046-02-1) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. This compound belongs to the spirocyclic class of molecules, which are known for their structural rigidity and often exhibit enhanced binding affinity to biological targets. The presence of a difluoromethyl group in the pyrrolidinyl moiety introduces additional electronic and steric features, making this molecule a promising candidate for further investigation in drug discovery.
The spirocyclic core of 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol consists of two cyclic structures linked by a single oxygen atom, forming a rigid framework that can be advantageous for interactions with biological macromolecules. This structural motif has been explored in various therapeutic areas, including central nervous system (CNS) disorders, pain management, and anti-inflammatory applications. The pyrrolidinyl group, a six-membered nitrogen-containing heterocycle, is particularly noteworthy for its ability to mimic natural amino acid residues, thereby facilitating favorable interactions with protein targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the difluoromethyl substituent enhances the lipophilicity of the compound, which is a critical parameter for membrane permeability and oral bioavailability. Additionally, the spirocyclic structure may contribute to conformational stability, reducing the likelihood of rapid metabolic degradation. These properties make 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol an attractive scaffold for designing novel therapeutic agents.
In the realm of medicinal chemistry, modifications to heterocyclic cores are frequently employed to optimize pharmacokinetic and pharmacodynamic profiles. The spiro[4.5]decan-8-ol part of the molecule provides a flexible yet constrained backbone that can be tailored through various synthetic strategies. For instance, functionalization at the 8-position offers opportunities to introduce additional pharmacophoric elements or improve solubility characteristics. Such modifications are essential for achieving desired pharmacological effects while minimizing off-target interactions.
The incorporation of fluorine atoms into pharmaceutical candidates has become increasingly prevalent due to their ability to modulate metabolic stability and binding affinity. The difluoromethyl group in particular is valued for its electron-withdrawing properties, which can enhance binding interactions by increasing partial positive charges on adjacent atoms or by influencing hydrogen bonding patterns. This feature has been exploited in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic entities.
Current research in drug discovery emphasizes the importance of structure-based design and rational optimization. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding the energetics of ligand-receptor interactions at an atomic level. These tools have been applied to 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol, revealing insights into its potential as a lead compound for further development.
The biological activity of this compound has not yet been fully elucidated, but preliminary studies suggest that it may exhibit properties relevant to neuropharmacology and immunomodulation. The pyrrolidinyl moiety is known to be present in several bioactive natural products and synthetic drugs, often contributing to receptor binding or allosteric modulation. The spirocyclic framework further adds complexity, which may translate into multiple interaction sites with biological targets.
Synthetic routes to 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol have been explored using advanced organic transformations, including spirocyclic formation via intramolecular cyclization reactions. The introduction of the difluoromethyl group typically involves fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies require careful optimization to ensure high yields and purity, which are critical for subsequent biological evaluation.
In conclusion, 6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol (CAS No. 2138046-02-1) represents a structurally intriguing compound with potential applications in pharmaceutical development. Its unique combination of a spirocyclic core, a nitrogen-containing heterocycle, and a fluorinated substituent positions it as a valuable scaffold for medicinal chemistry innovation. Further exploration through both experimental synthesis and computational modeling will be essential to uncover its full therapeutic promise.
2138046-02-1 (6-[3-(Difluoromethyl)pyrrolidin-1-yl]spiro[4.5]decan-8-ol) Related Products
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 61549-49-3(9-Decenenitrile)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)




